molecular formula C9H13N B3136290 N,2,3-trimethylaniline CAS No. 41456-51-3

N,2,3-trimethylaniline

Cat. No.: B3136290
CAS No.: 41456-51-3
M. Wt: 135.21 g/mol
InChI Key: BKGYPYOTCMXDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,3-trimethylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Chemical Reactions Analysis

Types of Reactions

N,2,3-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

N,2,3-trimethylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,2,3-trimethylaniline involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In oxidation reactions, it can lose electrons to form oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. Its unique structure allows it to participate in specific chemical reactions that other similar compounds may not be able to undergo.

Properties

IUPAC Name

N,2,3-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGYPYOTCMXDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,3-trimethylaniline
Reactant of Route 2
Reactant of Route 2
N,2,3-trimethylaniline
Reactant of Route 3
Reactant of Route 3
N,2,3-trimethylaniline
Reactant of Route 4
Reactant of Route 4
N,2,3-trimethylaniline
Reactant of Route 5
Reactant of Route 5
N,2,3-trimethylaniline
Reactant of Route 6
Reactant of Route 6
N,2,3-trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.